![molecular formula C23H26O3P2 B12525031 Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate CAS No. 661459-86-5](/img/structure/B12525031.png)
Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate is an organophosphorus compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes both phosphonate and phosphanyl groups, making it a versatile reagent in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate typically involves the reaction of diphenylphosphine with diethyl phosphite in the presence of a base. This reaction is often carried out under inert atmosphere conditions to prevent oxidation. The reaction can be represented as follows:
Ph2P-H+(EtO)2P(O)H→Ph2P-CH(Ph)-P(O)(OEt)2
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and yields. Common catalysts include palladium or copper complexes, which facilitate the coupling of phosphine and phosphonate groups.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the phosphonate group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphonate derivatives.
Applications De Recherche Scientifique
Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate has numerous applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Research explores its use in drug design and as a potential therapeutic agent.
Industry: It is employed in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mécanisme D'action
The mechanism by which diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding at the active site of the enzyme, blocking the natural substrate from accessing the site.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl [(benzylamino)[2-(diphenylphosphanyl)phenyl]methyl]phosphonate
- Diethyl (4-chlorophenyl)aminomethylphosphonate
- Diethyl (4-methoxyphenyl)aminomethylphosphonate
Uniqueness
Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Its ability to participate in both nucleophilic and electrophilic reactions sets it apart from other phosphonates, making it a valuable compound in synthetic chemistry and industrial processes.
Propriétés
Numéro CAS |
661459-86-5 |
|---|---|
Formule moléculaire |
C23H26O3P2 |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
[diethoxyphosphoryl(phenyl)methyl]-diphenylphosphane |
InChI |
InChI=1S/C23H26O3P2/c1-3-25-28(24,26-4-2)23(20-14-8-5-9-15-20)27(21-16-10-6-11-17-21)22-18-12-7-13-19-22/h5-19,23H,3-4H2,1-2H3 |
Clé InChI |
MBKAIKOPCLWKFT-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


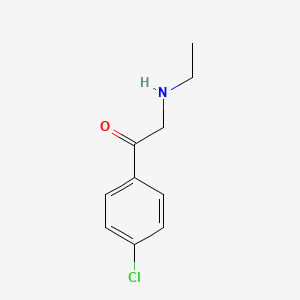
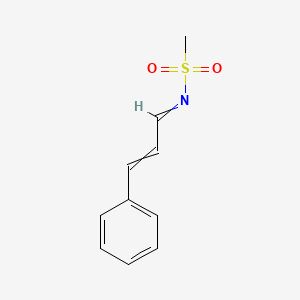
![Benzoic acid, 2-[[(1Z)-3-oxo-3-phenyl-1-propenyl]amino]-, methyl ester](/img/structure/B12524959.png)
![Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B12524975.png)
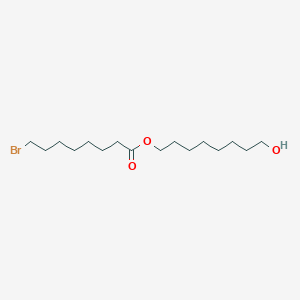
![2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline](/img/structure/B12524986.png)
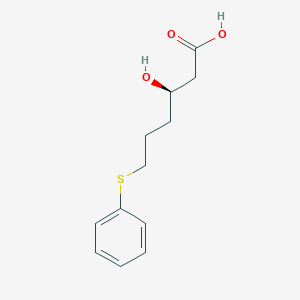
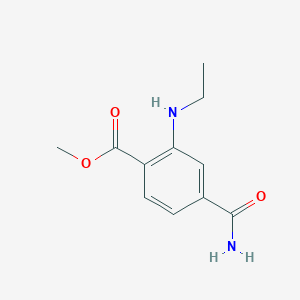

![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)
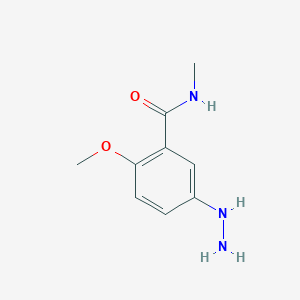
![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)

![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)
